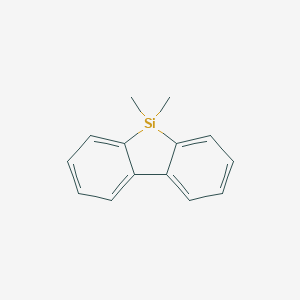

9,9-Dimethyl-9-silafluorene

Overview

Description

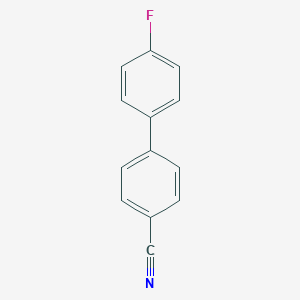

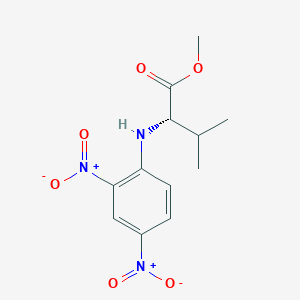

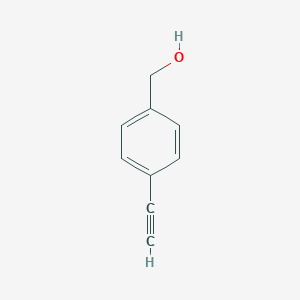

9,9-Dimethyl-9-silafluorene is a useful research compound. Its molecular formula is C14H14Si and its molecular weight is 210.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Blue Light-Emitting Materials : Silafluorene–fluorene copolymers, including those with 9,9-dimethyl-9H-fluorene units, have been used to develop efficient blue-emitting materials. These materials exhibit high quantum yields of fluorescence and good color purity, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Sanchez & Trogler, 2008).

Explosive Detection : Certain silafluorene-based polymers have demonstrated potential in detecting explosives. They can act as selective fluorescence sensors, capable of detecting explosive particulates at very low concentrations. This application is significant for security and forensic science (Sanchez & Trogler, 2008).

Photophysical Properties : Studies on silicon-bridged silafluorenes have shown that these compounds can exhibit a red shift in absorption and fluorescence spectra. This property is useful in the design of materials with specific optical characteristics for electronic applications (Shimizu et al., 2008).

Polymer Synthesis : Silafluorenes, including 9,9-dimethyl-9-silafluorenes, are used as building blocks in the synthesis of π-conjugated molecules and polymers. These polymers have applications in organic electronics due to their unique electronic properties (Murai et al., 2019).

Luminescent Probes : Silafluorenes have been explored as sensitive luminescent probes for detecting and characterizing lipophilic structures in biological and industrial applications. This includes their use in aqueous solutions to detect surfactants, highlighting their potential in environmental monitoring and bioanalytical chemistry (Spikes et al., 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 9,9-Dimethyl-9-silafluorene is the Organic Light Emitting Diode (OLED) materials . This compound is used as a robust molecular platform for the construction of OLED materials .

Mode of Action

This compound interacts with its target by exhibiting similar photophysical properties, thermal stabilities, and electrochemical behaviors . It differs in charge transport abilities .

Biochemical Pathways

It’s known that this compound plays a crucial role in the construction of oled materials .

Pharmacokinetics

It’s known that this compound has a molecular weight of 2103465 .

Result of Action

The molecular and cellular effects of this compound’s action result in highly efficient red phosphorescent OLEDs . The red OLED hosted by a 9-silafluorene derivative exhibits state-of-the-art current efficiency, power efficiency, and external quantum efficiency (EQE) with maxima of 50.7 cd A −1, 44.7 lm W −1, and 28.3%, respectively .

Action Environment

It’s known that this compound exhibits thermal stability , suggesting that it can maintain its function under varying temperature conditions.

Properties

IUPAC Name |

5,5-dimethylbenzo[b][1]benzosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQFTKVGILQPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159991 | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-68-1 | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13688-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9-Dimethyl-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights does the crystal structure of 9,9-Dimethyl-9-silafluorene provide about its molecular geometry?

A: X-ray crystallography reveals that this compound crystallizes with two nearly identical molecules in the asymmetric unit []. The silafluorene moiety in both molecules is essentially planar, indicating significant conjugation within the ring system. Interestingly, the Si-C bonds to the methyl groups are shorter than the Si-C bonds within the aromatic ring, likely due to the strain within the five-membered ring [].

Q2: How can this compound be used in the synthesis of more complex molecules?

A: The regioselective functionalization of this compound allows for the introduction of various functional groups at specific positions. For example, the bromine atom introduced via bromination can serve as a handle for further transformations using cross-coupling reactions. This strategy enables the construction of π-conjugated molecules incorporating the 9-silafluorene moiety [], which could have interesting optoelectronic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)